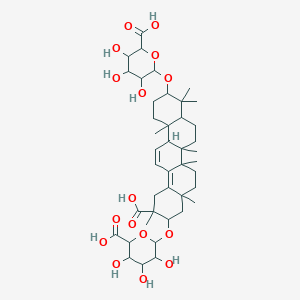
Glpsd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. It is involved in several signaling pathways, such as the Wnt/β-catenin, insulin, and PI3K/Akt pathways. GSK-3 is a promising drug target for several diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. One of the GSK-3 inhibitors that have gained attention in recent years is the glycogen synthase kinase-3β inhibitor (GSK-3β inhibitor or Glpsd).
Wirkmechanismus
Glpsd is a potent and selective inhibitor of Glpsdβ. It binds to the ATP-binding pocket of the enzyme and prevents its activity. Glpsdβ is involved in the phosphorylation of several downstream targets, including β-catenin, glycogen synthase, and tau protein. By inhibiting Glpsdβ, Glpsd can modulate these pathways and affect various cellular processes.
Biochemische Und Physiologische Effekte
Glpsd has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce the differentiation of neuronal stem cells into dopaminergic neurons, which are lost in Parkinson's disease. Glpsd can also reduce the production of pro-inflammatory cytokines in macrophages and microglia, which are involved in various inflammatory diseases. In addition, Glpsd can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Glpsd has several advantages for lab experiments. It is a well-characterized and selective inhibitor of Glpsdβ, which makes it a useful tool for studying the role of Glpsdβ in various cellular processes. Glpsd is also stable and easy to handle, which simplifies its use in experiments. However, Glpsd has some limitations. It is a synthetic molecule, which may limit its availability and increase its cost. In addition, Glpsd may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Glpsd. One direction is to investigate its therapeutic potential in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its role in stem cell differentiation and tissue regeneration. Furthermore, the development of new Glpsd inhibitors with improved selectivity and pharmacokinetic properties is an important area of research. Finally, the elucidation of the crystal structure of Glpsd bound to Glpsdβ can provide valuable insights into its mechanism of action and aid in the design of new inhibitors.
Conclusion
Glpsd is a promising Glpsdβ inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of Glpsd, which can provide valuable insights into its therapeutic potential and aid in the development of new Glpsd inhibitors.
Synthesemethoden
Glpsd is a synthetic molecule that was developed by modifying the structure of the natural product hymenialdisine. It was first synthesized by the group of Professor Koji Nakanishi at Columbia University in 2002. The synthesis involves several steps, including the protection and deprotection of functional groups, the coupling of building blocks, and the purification of the final product.
Wissenschaftliche Forschungsanwendungen
Glpsd has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. Glpsd has also been investigated for its role in stem cell differentiation, insulin signaling, and circadian rhythm regulation.
Eigenschaften
CAS-Nummer |
139163-13-6 |
|---|---|
Produktname |
Glpsd |
Molekularformel |
C42H62O16 |
Molekulargewicht |
822.9 g/mol |
IUPAC-Name |
6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
InChI-Schlüssel |
ARPNYYIWKXHRTH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Synonyme |
GLPSD glyyunnanprosapogenin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



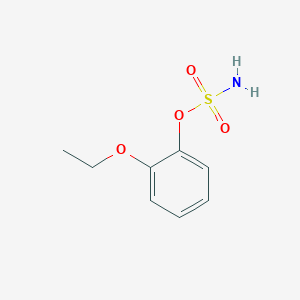
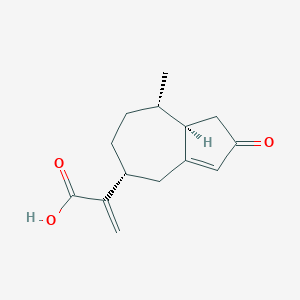
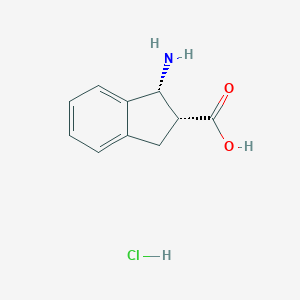
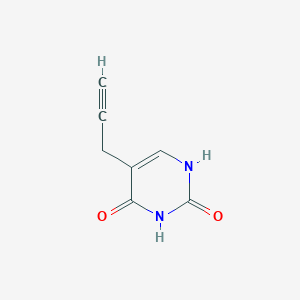
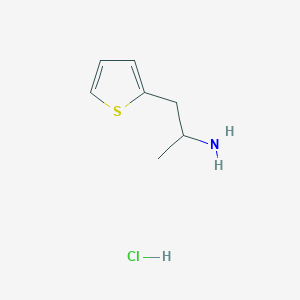
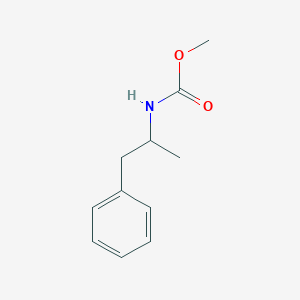
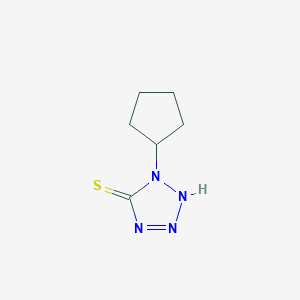
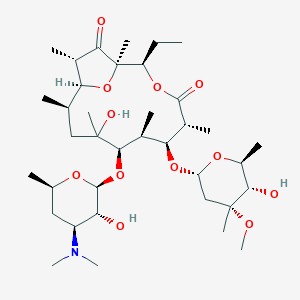

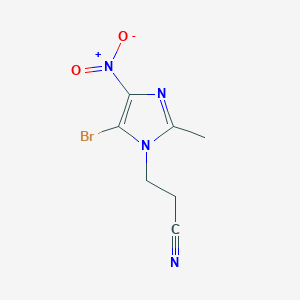
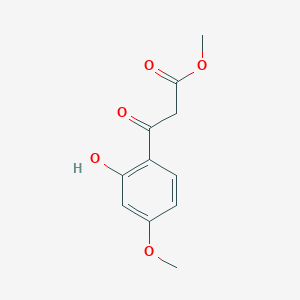
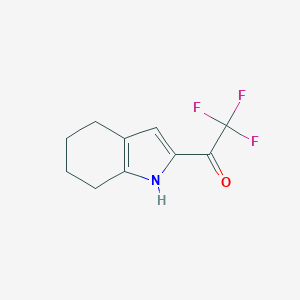
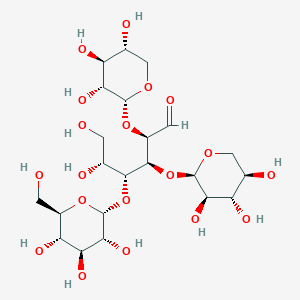
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)